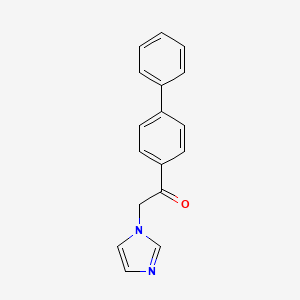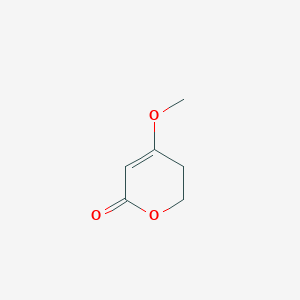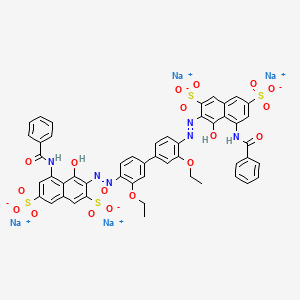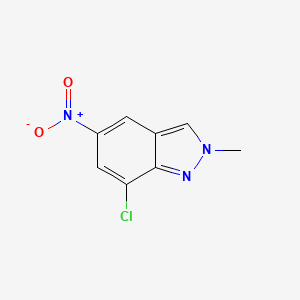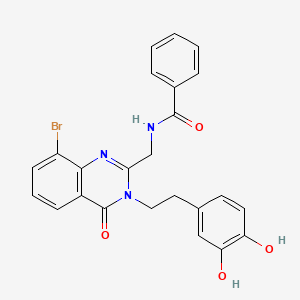
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is a complex organic compound with a unique structure that includes a bromine atom, a quinazolinone core, and a dihydroxyphenyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dihydroxyphenyl Ethyl Group: This step involves the reaction of the brominated quinazolinone with a dihydroxyphenyl ethyl derivative under basic conditions.
Formation of the Benzamide: Finally, the benzamide moiety is introduced through an amidation reaction using an appropriate amine and coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety but different core structures.
Uniqueness
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is unique due to its combination of a brominated quinazolinone core and a dihydroxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
68501-56-4 |
|---|---|
Molekularformel |
C24H20BrN3O4 |
Molekulargewicht |
494.3 g/mol |
IUPAC-Name |
N-[[8-bromo-3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O4/c25-18-8-4-7-17-22(18)27-21(14-26-23(31)16-5-2-1-3-6-16)28(24(17)32)12-11-15-9-10-19(29)20(30)13-15/h1-10,13,29-30H,11-12,14H2,(H,26,31) |
InChI-Schlüssel |
GNRPHOUVINMUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


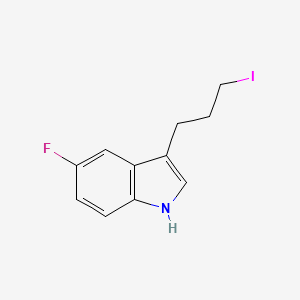
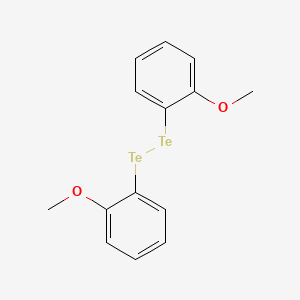
![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13771728.png)
![(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol](/img/structure/B13771734.png)
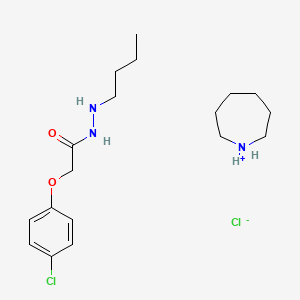
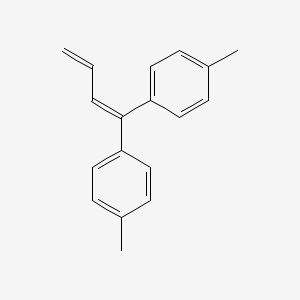
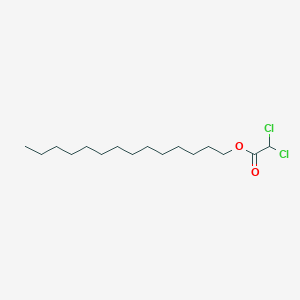
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

